molecular formula C8H9FO B1428291 3-Ethyl-4-fluorophenol CAS No. 1243455-57-3

3-Ethyl-4-fluorophenol

Cat. No.: B1428291
CAS No.: 1243455-57-3
M. Wt: 140.15 g/mol
InChI Key: KGEJCZIQOHHOON-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluorophenol is a chemical compound with the molecular formula C8H9FO . It has an average mass of 140.155 Da and a monoisotopic mass of 140.063736 Da .


Synthesis Analysis

Several laboratory methods exist for the synthesis of phenols, which could potentially be applied to the synthesis of this compound . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with a fluorine atom at the 4th position and an ethyl group at the 3rd position . The compound has one hydrogen bond acceptor and one hydrogen bond donor .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 214.7±20.0 °C at 760 mmHg . The compound has a vapor pressure of 0.1±0.4 mmHg at 25°C and an enthalpy of vaporization of 46.9±3.0 kJ/mol . The flash point is 100.3±10.5 °C .

Scientific Research Applications

1. Anaerobic Transformation in Environmental Studies

Research by Genthner, Townsend, and Chapman (1989) utilized fluorophenols, including analogs of 3-Ethyl-4-fluorophenol, to investigate the transformation of phenol to benzoate in an anaerobic, phenol-degrading consortium from freshwater sediment. This study provides insights into environmental biodegradation processes and the fate of fluorinated compounds in natural systems (Genthner, Townsend, & Chapman, 1989).

2. Enzymatic Reactions and Polymerization Studies

Battaini et al. (2002) investigated the activity of tyrosinase, a type 3 copper enzyme, towards various fluorophenols including 3-fluorophenol. The study revealed that 3- and 4-fluorophenol undergo rapid polymerization processes when reacted with tyrosinase, which can be critical for understanding enzymatic reactions involving fluorophenols (Battaini et al., 2002).

3. Corrosion Inhibition in Materials Science

A study by Lgaz et al. (2017) explored the inhibition activities of various chalcone derivatives, including those with 4-fluorophenol groups, on mild steel corrosion in acidic environments. These findings are significant for the development of new corrosion inhibitors in materials science (Lgaz et al., 2017).

4. Synthesis of Fluorinated Compounds in Organic Chemistry

Zhou (2008) presented a synthesis of 3-Fluoro-4-nitrophenol, a derivative of this compound, highlighting its importance as a fluoric intermediate in organic synthesis (Zhou, 2008).

5. Pharmaceutical Applications and Drug Development

Chan, Specian, and Pawson (1982) synthesized fluorinated retinoic acids, including analogs with 4-fluorophenol structures, demonstrating their potential in causing regression of skin papillomas in mice. This research has implications in pharmaceutical development and cancer treatment (Chan, Specian, & Pawson, 1982).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenol, indicates that it is classified as a flammable liquid (Category 4), and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled (Category 4) . It can also cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It is harmful to aquatic life with long-lasting effects (Category 3) .

Mechanism of Action

Target of Action

The primary target of 3-Ethyl-4-fluorophenol is the enzyme 4-fluorophenol monooxygenase . This enzyme is responsible for the defluorination of fluorinated compounds, including this compound .

Mode of Action

This compound interacts with its target, 4-fluorophenol monooxygenase, through a process of NADPH-dependent hydroxylation and defluorination . This interaction results in the breakdown of the compound, effectively removing the fluorine atom .

Biochemical Pathways

The biochemical pathway affected by this compound involves the defluorination of fluorinated compounds . The compound is first converted into fluorocatechol, which then undergoes intra-diol cleavage to form fluoromuconic acid . Depending on the position of the fluorine atom, the fluoromuconic acid can be further catabolized into 3-oxoadipate with the release of a fluoride ion .

Pharmacokinetics

Based on its chemical structure and properties, it can be inferred that the compound is likely to be absorbed and distributed in the body, metabolized primarily through the action of 4-fluorophenol monooxygenase, and excreted as metabolic byproducts .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the defluorination of the compound , leading to the breakdown of the compound and the release of a fluoride ion . This process can potentially lead to the detoxification of the compound, reducing its environmental impact .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity of 4-fluorophenol monooxygenase, thereby influencing the defluorination process . Additionally, the compound’s stability and efficacy can be affected by its physical properties, such as its melting and boiling points, solubility in water, and Log P value .

Properties

IUPAC Name

3-ethyl-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEJCZIQOHHOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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